molecular formula C11H16N2O2 B13020805 tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate

tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate

Cat. No.: B13020805
M. Wt: 208.26 g/mol
InChI Key: KYYWEUNSFOYUGT-UHFFFAOYSA-N
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Description

tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl N-(3-cyanocyclopent-2-en-1-yl)carbamate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h6,9H,4-5H2,1-3H3,(H,13,14)

InChI Key

KYYWEUNSFOYUGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=C1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate typically involves the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran (THF) and a base like triethylamine or sodium bicarbonate . The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Chemical Reactions Analysis

tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it valuable for targeted research and development applications.

Biological Activity

tert-Butyl (3-cyanocyclopent-2-en-1-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopentene structure, which may contribute to its biological properties. The molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2, and it contains a carbamate functional group that is often associated with various biological activities.

The biological activity of this compound appears to involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Neuroprotective Effects : In vitro studies suggest that it may protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's disease.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although further research is needed to establish efficacy and mechanisms.

In Vitro Studies

A study investigated the effects of this compound on astrocytes exposed to amyloid-beta peptides. Results indicated that the compound could enhance cell viability and reduce markers of oxidative stress and inflammation, such as TNF-alpha levels. The findings suggest a protective role against neurodegenerative processes associated with Alzheimer’s disease.

ParameterControl GroupAβ TreatmentAβ + Compound Treatment
Cell Viability (%)10043.7862.98
TNF-alpha Production (pg/mL)1015090

In Vivo Studies

In vivo assessments using models of Alzheimer’s disease showed that treatment with this compound resulted in reduced amyloid plaque deposition compared to untreated controls, although the effect was less pronounced than that observed with standard treatments like galantamine.

Case Studies

  • Neuroprotection in Alzheimer's Models : In a study involving scopolamine-induced memory impairment in rats, the administration of this compound resulted in improved cognitive function as assessed by behavioral tests.
  • Cytotoxicity Assessment : A cytotoxicity assay demonstrated that the compound exhibited low toxicity at therapeutic concentrations, making it a promising candidate for further development.

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